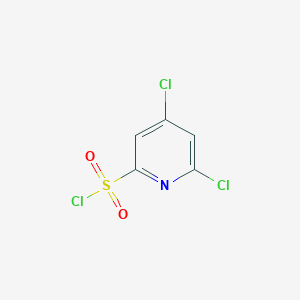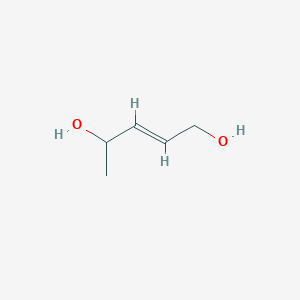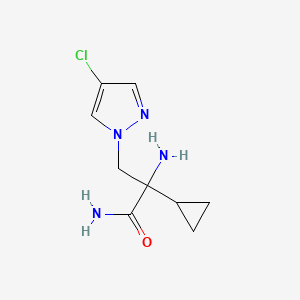
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a pyrazole ring, and an amide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be done using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the cyclopropyl group: This can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Amidation reaction: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or sodium methoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
- 2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
- 2-Amino-3-(4-nitro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
Uniqueness
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is unique due to the presence of the chloro group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of a wide range of derivatives. Additionally, the combination of the cyclopropyl group and the pyrazole ring imparts unique steric and electronic properties to the molecule, enhancing its potential biological activities.
Properties
Molecular Formula |
C9H13ClN4O |
|---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
2-amino-3-(4-chloropyrazol-1-yl)-2-cyclopropylpropanamide |
InChI |
InChI=1S/C9H13ClN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15) |
InChI Key |
GXYBZKDUGHDCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CN2C=C(C=N2)Cl)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


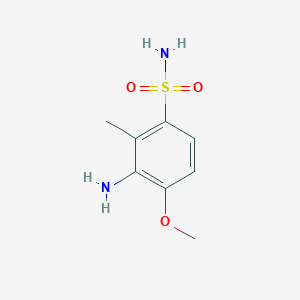
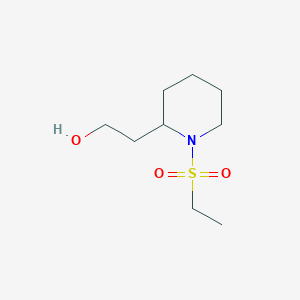


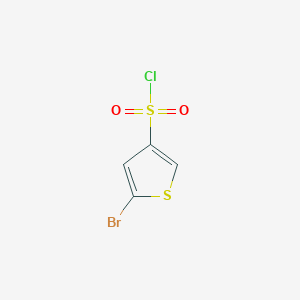
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)

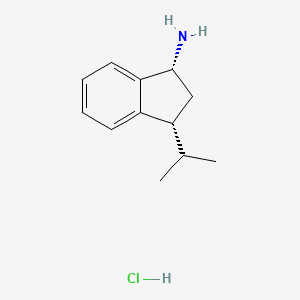
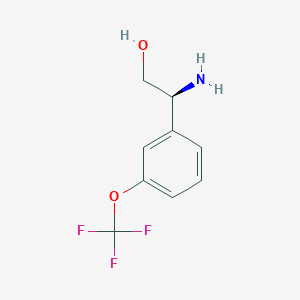
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)

